
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine is a synthetic organic compound that belongs to the class of cyclohexylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and methoxyamine.
Formation of Intermediate: Cyclohexanone is reacted with methoxyamine under acidic conditions to form the intermediate 2-methoxycyclohexanone.
Thietan Ring Formation: The intermediate is then subjected to a thietan ring formation reaction, which involves the use of sulfur and a suitable base.
Final Product: The final step involves the amination of the thietan ring to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated structure.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the effects of cyclohexylamines on biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1R,2R)-2-Methoxycyclohexyl)amine: Lacks the thietan ring but shares the cyclohexylamine structure.
N-((1R,2R)-2-Methoxycyclohexyl)thietan-2-amine: Similar structure but with a different position of the thietan ring.
Uniqueness
N-((1R,2R)-2-Methoxycyclohexyl)thietan-3-amine is unique due to the presence of both the methoxy group and the thietan ring, which confer distinct chemical properties and reactivity compared to other cyclohexylamines.
Propriétés
Formule moléculaire |
C10H19NOS |
|---|---|
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-methoxycyclohexyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NOS/c1-12-10-5-3-2-4-9(10)11-8-6-13-7-8/h8-11H,2-7H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
GGVLSPLSYKBABP-NXEZZACHSA-N |
SMILES isomérique |
CO[C@@H]1CCCC[C@H]1NC2CSC2 |
SMILES canonique |
COC1CCCCC1NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


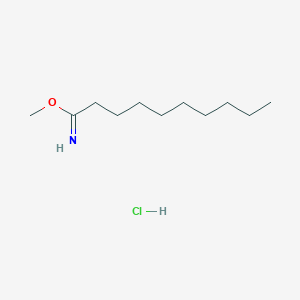

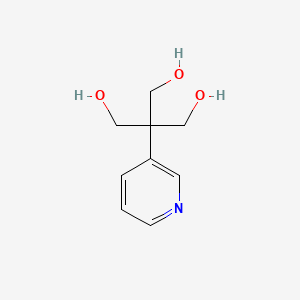
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
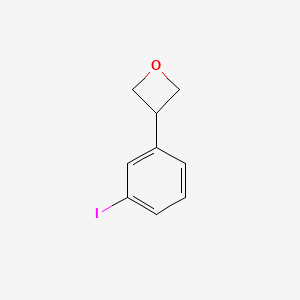
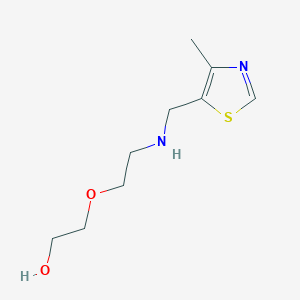
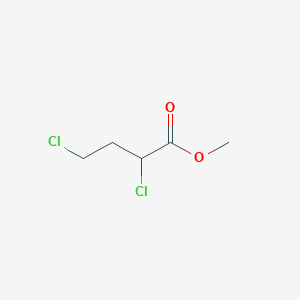



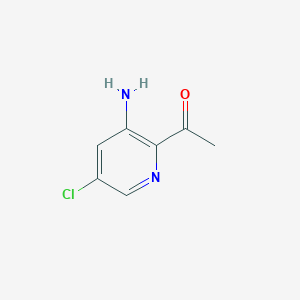
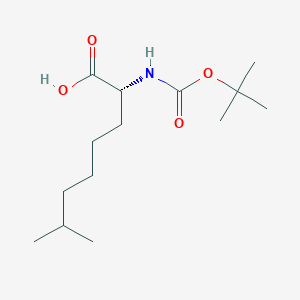
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)

